2-[(5-Bromopyridin-2-yl)amino]propan-1-ol
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Overview
Description
2-[(5-Bromopyridin-2-yl)amino]propan-1-ol is a chemical compound with the molecular formula C8H11BrN2O. It is a brominated derivative of pyridine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine with an appropriate amine and alcohol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyridin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[(5-Bromopyridin-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)propan-2-ol: Similar in structure but lacks the amino group.
2-(4-Bromopyridin-2-yl)propan-2-ol: Similar but with the bromine atom in a different position on the pyridine ring.
Uniqueness
2-[(5-Bromopyridin-2-yl)amino]propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(5-12)11-8-3-2-7(9)4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMPNNKNGPHJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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